molecular formula C11H19NO4 B14208411 acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide CAS No. 630410-06-9

acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

Cat. No.: B14208411
CAS No.: 630410-06-9
M. Wt: 229.27 g/mol
InChI Key: PIWMSLFKZVDVFP-UHFFFAOYSA-N
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Description

Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetic acid moiety and a prop-2-enamide group substituted with a 2-methyl-4-oxopentan-2-yl group .

Preparation Methods

Chemical Reactions Analysis

Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide can be compared with similar compounds such as diacetone acrylamide and other acrylamide derivatives. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Similar Compounds

  • Diacetone acrylamide
  • N-(2-methyl-4-oxopentan-2-yl)acrylamide
  • N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide derivatives

Properties

CAS No.

630410-06-9

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

InChI

InChI=1S/C9H15NO2.C2H4O2/c1-5-8(12)10-9(3,4)6-7(2)11;1-2(3)4/h5H,1,6H2,2-4H3,(H,10,12);1H3,(H,3,4)

InChI Key

PIWMSLFKZVDVFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C.CC(=O)O

Origin of Product

United States

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